N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea
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Overview
Description
N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea is an organic compound with the molecular formula C15H15ClN2O2 and a molecular weight of 290.74 g/mol . This compound is characterized by the presence of a chloro-substituted phenyl ring, a hydroxy-phenylethyl group, and a urea moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea typically involves the reaction of 4-chloro-2-(1-hydroxy-1-phenylethyl)aniline with isocyanates under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane (DCM) and a base like lutidine . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. Key parameters such as reactant concentrations, flow rates, and reaction times are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with palladium catalyst, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-urea can be compared with other similar compounds, such as:
N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N’-ethylthiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
Phenoxy acetamide derivatives: Similar chemical framework with variations in the substituents.
Properties
Molecular Formula |
C15H15ClN2O2 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
[4-chloro-2-(1-hydroxy-1-phenylethyl)phenyl]urea |
InChI |
InChI=1S/C15H15ClN2O2/c1-15(20,10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19/h2-9,20H,1H3,(H3,17,18,19) |
InChI Key |
YFGLQHUZRGYRNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Cl)NC(=O)N)O |
Origin of Product |
United States |
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